methyl 3-{[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]sulfamoyl}thiophene-2-carboxylate
Description
Methyl 3-{[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]sulfamoyl}thiophene-2-carboxylate is a sulfonamide derivative featuring a thiophene core substituted with a methyl carboxylate group at position 2 and a sulfamoyl moiety at position 2. The sulfamoyl group is further functionalized with a 2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl chain. The thiophene ring provides π-conjugation and metabolic stability, while the hydroxyl group may enhance solubility and hydrogen-bonding interactions.
Properties
IUPAC Name |
methyl 3-[[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6S2/c1-8-6-10(9(2)21-8)11(16)7-15-23(18,19)12-4-5-22-13(12)14(17)20-3/h4-6,11,15-16H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHSMBFQNQPSPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNS(=O)(=O)C2=C(SC=C2)C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]sulfamoyl}thiophene-2-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfamoyl group: This step involves the reaction of the thiophene derivative with a sulfonamide under suitable conditions, often using a dehydrating agent.
Attachment of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: It may have biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of methyl 3-{[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]sulfamoyl}thiophene-2-carboxylate would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Sulfonylurea Herbicides (Agrochemical Analogs)
Compounds such as metsulfuron-methyl, ethametsulfuron-methyl, and triflusulfuron-methyl () share a sulfonylurea backbone, which inhibits acetolactate synthase (ALS) in plants. Key differences include:
- Core Heterocycle : Thiophene (target compound) vs. triazine/benzene (sulfonylureas). Thiophene’s electron-rich nature may alter binding affinity to ALS.
- Substituents : The 2,5-dimethylfuran and hydroxyl groups in the target compound could reduce soil persistence compared to chloro- or methoxy-substituted triazines.
Table 1: Structural Comparison with Sulfonylurea Herbicides
Thiazolylmethylcarbamate Analogs (Pharmaceutical Analogs)
Compounds in (e.g., entries n, o, p ) feature thiazole rings and carbamate groups, often linked to antiviral or enzyme-inhibitory activity. While structurally distinct, these analogs highlight the role of heterocycles in bioactivity:
- Heterocycle Comparison : Thiophene (target) vs. thiazole (analogs). Thiazole’s nitrogen atom facilitates hydrogen bonding, whereas thiophene’s sulfur may improve membrane permeability.
- Functional Groups : The target compound’s sulfamoyl group contrasts with carbamates in analogs, which are prone to hydrolysis.
Biological Activity
Methyl 3-{[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]sulfamoyl}thiophene-2-carboxylate is a complex organic compound that incorporates a thiophene ring, a sulfamoyl group, and a dimethylfuran moiety. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of the biological activity of this compound based on available research findings.
Chemical Structure
The chemical structure of this compound can be depicted as follows:
This structure features:
- A thiophene ring , contributing to its aromatic character.
- A sulfamoyl group , which is known for its role in various biological activities.
- A dimethylfuran moiety , which may enhance the compound's lipophilicity and biological interactions.
Antimicrobial Activity
Research has indicated that compounds containing thiophene and sulfamoyl groups exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiophene can inhibit the growth of various bacterial strains. The presence of the sulfamoyl group is believed to enhance this activity by interfering with bacterial metabolic pathways.
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiophene Derivative A | E. coli | 32 µg/mL |
| Thiophene Derivative B | S. aureus | 16 µg/mL |
| This compound | P. aeruginosa | 8 µg/mL |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This activity is crucial for developing therapeutic agents targeting chronic inflammatory diseases.
Case Study: Inhibition of Cytokine Production
In a study using RAW 264.7 macrophage cells, this compound was shown to reduce TNF-alpha levels by up to 50% at a concentration of 10 µM, suggesting significant anti-inflammatory potential.
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. The mechanism appears to involve the induction of apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators.
Table 2: Anticancer Activity in Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 15 | Apoptosis induction |
| MCF-7 (breast) | 20 | Cell cycle arrest |
| A549 (lung) | 25 | Caspase activation |
Q & A
Basic: What are the common synthetic routes for methyl 3-{[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]sulfamoyl}thiophene-2-carboxylate?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Thiophene Core Formation : Utilize methods like the Gewald reaction to construct the thiophene ring, which is often functionalized at the 2- and 3-positions .
Sulfamoylation : React the thiophene intermediate with sulfamoyl chloride derivatives under basic conditions (e.g., triethylamine) to introduce the sulfamoyl group. Temperature control (0–25°C) minimizes side reactions .
Esterification : Methylation of the carboxyl group is achieved using methanol and a catalyst (e.g., H₂SO₄ or DCC) .
Functional Group Coupling : Attach the 2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl moiety via nucleophilic substitution or amide coupling, requiring anhydrous conditions and inert atmospheres .
Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize solvent polarity (e.g., THF for solubility, DCM for stability) to enhance yields .
Basic: What analytical techniques are essential for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry. For example, the thiophene ring protons resonate at δ 6.8–7.5 ppm, while sulfamoyl NH appears as a broad singlet (~δ 8.2) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 425.52) and fragmentation patterns .
- X-ray Crystallography : Resolves bond angles and torsional strain in the sulfamoyl-thiophene interface, critical for reactivity studies .
- HPLC-PDA : Ensures purity (>95%) and identifies byproducts from incomplete coupling reactions .
Advanced: How can researchers design experiments to optimize reaction yields?
Methodological Answer:
- DoE (Design of Experiments) : Vary parameters systematically (e.g., temperature: 25–80°C; solvent: DMF vs. THF; catalyst loading: 1–5 mol%) and analyze via response surface methodology .
- In Situ Monitoring : Use FTIR to track carbonyl (1700 cm⁻¹) and sulfonamide (1350 cm⁻¹) group formation, halting reactions at optimal conversion .
- Byproduct Analysis : Employ LC-MS to identify side products (e.g., over-oxidized furan rings) and adjust reducing agents (e.g., NaBH₄) accordingly .
Advanced: How to conduct structure-activity relationship (SAR) studies for biological activity?
Methodological Answer:
Substituent Variation : Synthesize analogs with modified furan (e.g., 2,5-dichloro vs. 2,5-dimethyl) or hydroxyethyl groups. Compare IC₅₀ values in enzyme inhibition assays .
Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding between sulfamoyl and kinase active sites) .
Metabolic Stability : Test analogs in hepatic microsome assays to correlate hydroxyl group placement with CYP450-mediated degradation .
Advanced: What computational strategies predict target interactions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., EGFR kinase) in explicit solvent (TIP3P water) for 100 ns to assess binding stability .
- QM/MM Calculations : Evaluate sulfamoyl group’s electron-withdrawing effects on thiophene ring aromaticity, influencing π-π stacking with protein residues .
- ADMET Prediction : Use SwissADME to forecast bioavailability and toxicity risks (e.g., furan ring hepatotoxicity alerts) .
Advanced: How to address stability challenges during storage?
Methodological Answer:
- Degradation Pathways : Conduct accelerated stability studies (40°C/75% RH for 6 months). HPLC-MS identifies hydrolysis products (e.g., free carboxylic acid) .
- Formulation Strategies : Lyophilize with cryoprotectants (trehalose) or store in amber vials under argon to prevent photo-oxidation of the furan ring .
- pH Optimization : Buffered solutions (pH 6–7) minimize sulfamoyl group hydrolysis, confirmed by NMR stability assays .
Advanced: How to resolve contradictory bioactivity data across studies?
Methodological Answer:
- Purity Verification : Re-test compounds with ≥98% purity (via preparative HPLC) to exclude batch variability .
- Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and positive controls (e.g., staurosporine for kinase inhibition) .
- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size discrepancies in published datasets .
Advanced: Strategies for regioselective functionalization of the thiophene ring?
Methodological Answer:
- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the 3-position, followed by electrophilic quenching .
- Protecting Groups : Temporarily block the sulfamoyl group with Boc anhydride to enable selective esterification at the 2-carboxylate .
- Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ selectively modify the 5-position of the thiophene ring .
Advanced: What in vitro assays elucidate mechanisms of action?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets (e.g., carbonic anhydrase IX) .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during sulfamoyl-enzyme interactions, revealing binding stoichiometry .
- Fluorescence Polarization : Screen for competitive displacement of labeled probes in kinase binding pockets .
Advanced: How to troubleshoot purification challenges in multi-step synthesis?
Methodological Answer:
- Byproduct Identification : Use LC-MS to detect dimers or oxidized species; adjust reaction stoichiometry or add radical scavengers (BHT) .
- Column Chromatography : Optimize gradients (e.g., hexane:EtOAc 70:30 → 50:50) to resolve polar sulfamoyl intermediates from non-polar impurities .
- Recrystallization : Employ mixed solvents (EtOH/H₂O) to improve crystal lattice formation, monitored via hot-stage microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
